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Compound of Interest

Compound Name: Antifungal agent 26

Cat. No.: B12416086 Get Quote

Technical Guide: Antifungal Agent 26
Compound Name: (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one

Reference: An analog of Coruscanone A, designated as compound 26 in the primary literature.

This document provides a comprehensive technical overview of the chemical structure,

properties, synthesis, and biological activity of the antifungal agent (5E)-5-[(E)-4-(Furan-2-yl)-2-

oxobut-3-enylidene]-3-methylfuran-2(5H)-one.

Chemical Structure and Properties
The chemical structure of the antifungal agent is presented below. It is a derivative of a 2(5H)-

furanone core, featuring an extended side chain with a furan moiety.

Chemical Structure:  (Note: An

illustrative image of the chemical structure would be placed here in a final document.)
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Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These

properties are calculated based on the chemical structure or derived from the source literature.

Property Value Source

Molecular Formula C₁₄H₁₂O₄ Calculated

Molecular Weight 244.24 g/mol Calculated

Appearance Pale yellow powder [1]

IUPAC Name

(5E)-5-[(2E)-4-(furan-2-yl)-2-

oxobut-3-en-1-ylidene]-3-

methylfuran-2(5H)-one

Standard Nomenclature

¹H NMR (400 MHz, CDCl₃)

δ 8.10 (1H, s), 7.53 (1H, br d),

7.41 (1H, d, J = 16 Hz), 6.95

(1H, d, J = 16 Hz), 6.70 (1H, d,

J = 3.2 Hz), 6.55 (1H, dd, J =

3.2, 1.6 Hz), 2.20 (3H, s)

[1]

Antifungal Activity
Compound 26 has demonstrated significant in vitro activity against major opportunistic fungal

pathogens. The structure-activity relationship studies of Coruscanone A analogs suggest that

the core structural moiety acts as a Michael acceptor, which is crucial for its antifungal

properties.

Quantitative Antifungal Activity Data
The minimum inhibitory concentration (MIC) is a standard measure of antifungal efficacy. The

MIC₅₀, the concentration that inhibits 50% of fungal growth, was determined for compound 26

against a panel of pathogenic fungi.
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Fungal Species Strain MIC₅₀ (µg/mL)

Candida albicans ATCC 90028 1.56

Cryptococcus neoformans ATCC 90112 0.78

Data sourced from Babu, et al. (2006), "Synthesis, Antifungal Activity, and Structure Activity

Relationships of Coruscanone A Analogs".

Mechanism of Action
The proposed mechanism of action for this class of compounds is rooted in its chemical

structure as a Michael acceptor. The electrophilic β-carbon in the α,β-unsaturated carbonyl

system is susceptible to nucleophilic attack by biological macromolecules.

Proposed Signaling Pathway: Covalent Inhibition via
Michael Addition
It is hypothesized that Antifungal Agent 26 enters the fungal cell and is targeted by

nucleophilic residues (such as cysteine or lysine) present in the active sites of essential fungal

enzymes. This results in a covalent, irreversible inhibition of the enzyme, disrupting critical

cellular pathways and leading to cell death.

Caption: Proposed mechanism of action via Michael addition.

Experimental Protocols
Synthesis of Antifungal Agent 26
This protocol outlines the synthesis of (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-

methylfuran-2(5H)-one.
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Start Materials:
- 3-Methylfuran-2(5H)-one (A)

- 1-(Furan-2-yl)ethan-1-one (B)

Step 1: Aldol Condensation
- React A and B

- Base catalyst (e.g., NaOH)
- Solvent (e.g., Ethanol/Water)

Intermediate Product:
(E)-4-(Furan-2-yl)but-3-en-2-one

Step 2: Knoevenagel Condensation
- React Intermediate with A

- Catalyst (e.g., Piperidine/Acetic Acid)
- Solvent (e.g., Toluene) with Dean-Stark trap

Step 3: Purification
- Column Chromatography

- Silica Gel
- Eluent (e.g., Hexane/Ethyl Acetate)

Final Product:
Antifungal Agent 26

Click to download full resolution via product page

Caption: Synthetic workflow for Antifungal Agent 26.

Methodology:
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Preparation of Intermediate: To a solution of 3-methylfuran-2(5H)-one and 1-(furan-2-

yl)ethan-1-one in a suitable solvent such as ethanol, a basic catalyst (e.g., aqueous sodium

hydroxide) is added dropwise at a controlled temperature (e.g., 0-5 °C). The mixture is stirred

for a specified period until the reaction is complete, as monitored by thin-layer

chromatography (TLC). The resulting intermediate, (E)-4-(furan-2-yl)but-3-en-2-one, is then

isolated and purified.

Final Condensation: The intermediate from the previous step is dissolved in a solvent like

toluene along with 3-methylfuran-2(5H)-one. Catalytic amounts of piperidine and acetic acid

are added. The reaction mixture is refluxed using a Dean-Stark apparatus to remove water.

Purification: Upon completion, the reaction mixture is cooled, washed, and concentrated

under reduced pressure. The crude product is purified by flash column chromatography on

silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to

yield the final compound as a pale yellow powder.

Characterization: The structure of the final product is confirmed using spectroscopic

methods, including Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry.

In Vitro Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3

guidelines for yeast.

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g.,

Sabouraud Dextrose Agar) for 24-48 hours. Colonies are suspended in sterile saline to

achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in

RPMI-1640 medium to the final required inoculum concentration (e.g., 1-5 × 10³ cells/mL).

Drug Dilution: A stock solution of Antifungal Agent 26 is prepared in dimethyl sulfoxide

(DMSO). Serial two-fold dilutions are prepared in RPMI-1640 medium in a 96-well microtiter

plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

Incubation: 100 µL of the standardized fungal inoculum is added to each well of the microtiter

plate containing 100 µL of the serially diluted compound. The plates are incubated at 35°C

for 48 hours.
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Endpoint Determination: The MIC is determined as the lowest concentration of the agent that

causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the

growth in the drug-free control well. This can be assessed visually or by using a

spectrophotometer to measure optical density.

In Vitro Cytotoxicity Assay
This protocol describes a standard assay to evaluate the cytotoxicity of the compound against

a mammalian cell line (e.g., Vero cells).

Cell Culture: Vero cells (or another suitable mammalian cell line) are cultured in Dulbecco's

Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and

antibiotics. Cells are seeded into 96-well plates at a density of approximately 1 × 10⁵

cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell

attachment.

Compound Exposure: The test compound is dissolved in DMSO and then serially diluted in

culture medium to various concentrations. The medium from the cell plates is removed, and

100 µL of the medium containing the test compound dilutions is added to each well.

Incubation: The plates are incubated for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added

to each well, and the plates are incubated for another 4 hours. The resulting formazan

crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the

absorbance is measured with a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

The IC₅₀ (the concentration that inhibits 50% of cell viability) is then determined from the

dose-response curve. Note: Specific quantitative IC₅₀ data for Antifungal Agent 26 is not

publicly available in the cited literature.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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